1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol
Description
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol (C₁₀H₂₀O₂Si) is a silyl-protected secondary alcohol featuring a terminal alkyne moiety. The tert-butyldimethylsilyl (TBS) group serves as a protective group for the hydroxyl functionality, enhancing stability during synthetic procedures while allowing selective deprotection under mild fluoride-based conditions (e.g., TBAF) . This compound is pivotal in organic synthesis, particularly in Sonogashira coupling, cycloadditions, and as a precursor for complex natural products. Its structural uniqueness lies in the combination of a reactive alkyne and a sterically hindered silyl ether, balancing reactivity and stability.
Properties
Molecular Formula |
C10H20O2Si |
|---|---|
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxybut-3-yn-2-ol |
InChI |
InChI=1S/C10H20O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h1,9,11H,8H2,2-6H3 |
InChI Key |
RSIBPEBNXDSOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol can be synthesized through the silylation of but-3-yn-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Protection and Deprotection Reactions
The TBS group serves as a robust hydroxyl-protecting agent, stable under basic and nucleophilic conditions but cleavable under acidic or fluoride-mediated environments:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| TBS Deprotection | TBAF in THF at 0°C → rt | Yields 1-but-3-yn-2-ol (89% yield) | |
| Acidic Hydrolysis | 2:1 AcOH/H₂O at 25°C | Gradual cleavage over 24–48 hours |
The stability of the TBS group allows sequential reactions on the alkyne or secondary alcohol without premature deprotection .
2.1. Cadiot–Chodkiewicz Cross-Coupling
The terminal alkyne undergoes copper-catalyzed cross-coupling with bromoalkynes:
-
Substrates : 1-(Bromoethynyl)cyclohexan-1-ol + (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane
-
Conditions : CuCl (0.1 eq.), piperidine, H₂O, 0°C → rt
-
Product : 1-{6-[(TBS)oxy]hexa-1,3-diyn-1-yl}cyclohexan-1-ol (12 )
2.2. Huisgen Azide–Alkyne Cycloaddition
The alkyne participates in thermal 1,3-dipolar cycloaddition with azides:
-
Substrate : 6-Azidohex-1-yn-3-yl TBS ether
-
Conditions : 80°C in DMF (one-pot)
3.1. Epoxide Ring-Opening
The secondary alcohol acts as a nucleophile in epoxide openings:
-
Substrate : Chiral epoxide (e.g., 10)
-
Reagent : Lithium trimethylsilylacetylide, BF₃·Et₂O
-
Product : Homopropargylic alcohol derivatives (e.g., 11 )
3.2. Aldol-Type Additions
The propargyl alcohol moiety adds to aldehydes under basic conditions:
-
Substrate : Alkyne 13 + aldehyde 20
-
Conditions : NaHMDS, THF, –78°C
-
Product : Diastereomeric alcohols (14 , 1:1 dr)
-
Post-Reaction : Oxidation (DMP) → asymmetric reduction (Noyori) → 16 (97:3 dr) .
Fragmentation Reactions
Under strong bases, the compound undergoes N1–C4 bond cleavage:
-
Substrate : Methyl 2-[(2S,3S)-3-((1R)-1-TBS-oxyethyl)-4-oxoazetidine-2-yl]pentanoate (5 )
-
Conditions : NaHMDS, THF, –78°C
-
Product : Acyclic amides (7 , 1:1 diastereomers)
-
Note : Mechanism involves retro-aldol pathway or SmI₂-mediated radical steps .
Comparative Reactivity
| Functional Group | Reactivity | Key Applications |
|---|---|---|
| TBS-protected hydroxyl | Stable to bases, sensitive to F⁻/acid | Sequential protection strategies |
| Terminal alkyne | Cross-coupling, cycloaddition | Heterocycle synthesis, conjugated systems |
| Secondary alcohol | Nucleophilic additions, oxidations | Stereoselective C–C bond formation |
This compound’s multifunctional design enables its use in complex molecule synthesis, including natural products like bastimolide A . Its stability under diverse conditions and predictable reactivity make it a cornerstone in modern organosilicon chemistry.
Scientific Research Applications
1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol is utilized in various scientific research fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Involved in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action for 1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization .
Comparison with Similar Compounds
Structural Analogues with Varying Silyl Groups
Compound 1 : 1-((4-Methoxybenzyl)oxy)-4-(trimethylsilyl)but-3-yn-2-ol (C₁₅H₂₂O₃Si)
- Key Differences : Replaces TBS with a trimethylsilyl (TMS) group and introduces a 4-methoxybenzyl (PMB) ether.
- Reactivity : The TMS group is less sterically hindered but more labile under acidic or nucleophilic conditions compared to TBS. The PMB group offers orthogonal protection, enabling sequential deprotection strategies .
Compound 2 : 1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol (C₂₅H₃₀O₂Si)
Analogues with Altered Carbon Chains or Functional Groups
Compound 3 : 1-[(tert-Butyldimethylsilyl)oxy]propan-2-ol (C₉H₂₂O₂Si)
- Key Differences: Shorter carbon chain (propan-2-ol vs. butynol) lacking the alkyne.
- Applications : Used as a protected alcohol in nucleoside synthesis. The absence of an alkyne reduces reactivity in cross-coupling reactions .
Compound 4 : 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol (C₁₃H₂₂O₂Si)
- Key Differences : Extended carbon chain with conjugated diyne.
- Reactivity : The conjugated diyne enhances participation in cycloaddition reactions, such as Huisgen click chemistry, compared to the terminal alkyne in the target compound .
Compound 5 : 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol (C₉H₂₁ClO₂Si)
Analogues with Unsaturated Bonds or Esters
Compound 6 : 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol (C₁₀H₂₂O₂Si)
- Key Differences: Double bond (butenol) instead of alkyne.
- Reactivity: The alkene participates in Diels-Alder or hydrogenation reactions, contrasting with the alkyne’s utility in Sonogashira couplings .
Compound 7: Ethyl (E)-6-((tert-butyldimethylsilyl)oxy)hex-4-enoate (C₁₄H₂₈O₃Si)
- Key Differences : Ester functionality and extended chain.
- Applications : Used in bioconjugate chemistry for controlled release of alcohols via ester hydrolysis .
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Reactivity: The terminal alkyne in 1-[(TBS)oxy]but-3-yn-2-ol enables efficient cross-coupling (e.g., Sonogashira), while analogues like Compound 6 (butenol) are better suited for electrophilic additions .
- Stability : TBS-protected alcohols exhibit superior stability over TMS analogues, as seen in the resistance to premature deprotection during Grignard reactions .
- Spectroscopy : The TBS group in the target compound shows characteristic ¹H NMR signals at δ 0.08 (Si-CH₃) and δ 0.89 (tert-butyl), distinct from TMS (δ 0.10–0.15) or TBDPS (δ 1.05–1.10) .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol?
- Methodological Answer: The compound is typically synthesized via silylation of but-3-yn-2-ol using tert-butyldimethylsilyl chloride (TBSCl) or tert-butyldimethylsilyl triflate (TBSOTf) as the silylating agent. A common protocol involves dissolving the alcohol in anhydrous dichloromethane or DMF, adding imidazole (to scavenge HCl), and reacting with TBSCl at 0–25°C. Reaction progress is monitored by TLC, and purification is achieved via flash chromatography (SiO₂, hexane/ethyl acetate) .
- Key Data: Yield improvements (≥90%) are observed when using TBSOTf in DMF with imidazole as a base, as it enhances reactivity under mild conditions .
Q. How is the compound characterized to confirm its structure?
- Methodological Answer: Characterization relies on 1H/13C NMR , IR , and HRMS . For example:
- 1H NMR (CDCl₃): Peaks at δ 0.09 ppm (Si(CH₃)₂), 0.90 ppm (C(CH₃)₃), and 3.91 ppm (OCH₂) confirm silyl ether formation .
- IR bands at 1256 cm⁻¹ (Si-O-C) and 1744 cm⁻¹ (ester carbonyl, if applicable) .
- HRMS matches calculated values for molecular ions (e.g., [M + Na]+ = 341.1755) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer: The compound is classified under GHS Category 2 for skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizers. For spills, neutralize with inert absorbents and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyldimethylsilyl (TBS) group influence regioselectivity in subsequent reactions?
- Methodological Answer: The TBS group acts as a steric shield, directing reactions away from the silyl-protected oxygen. For example, in alkyne functionalization (e.g., Sonogashira coupling), the TBS group prevents undesired side reactions at the propargylic alcohol site. Kinetic studies show that bulky silyl groups reduce reaction rates at protected positions by 3–5× compared to unprotected analogs .
Q. What strategies resolve contradictions in yield data for TBS-protected intermediates?
- Methodological Answer: Discrepancies in reported yields (e.g., 91% vs. 97% for similar routes) often stem from:
- Purity of starting materials: Use of freshly distilled but-3-yn-2-ol minimizes side reactions.
- Reaction monitoring: Real-time TLC or in situ IR ensures complete conversion before workup.
- Purification: Gradient elution in flash chromatography (e.g., 5% EtOAc in pentane) improves separation of polar byproducts .
Q. Can the TBS group be selectively removed under mild conditions without affecting other functional groups?
- Methodological Answer: Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves the TBS group at 0°C within 1–2 hours. For acid-sensitive substrates, HF-pyridine in acetonitrile (rt, 4 h) is preferred. Control experiments confirm minimal epimerization or ester hydrolysis under these conditions .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% degradation when stored under argon in amber glass vials. Degradation products (e.g., free alcohol or silanol) are identified via LC-MS. Exposure to moisture or light increases decomposition rates by 10–15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
